1-(4-(Difluoromethyl)phenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3 |
InChI Key |
XUJSGSIZSYFAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely implemented approach involves reductive amination of 4-(difluoromethyl)acetophenone using ammonium acetate and sodium cyanoborohydride in methanol. This method achieved 78% yield after 24 hours at 60°C under nitrogen atmosphere. Key optimization parameters include:
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 40-80 | 60 | +22% |
| Ammonium Acetate Equiv. | 1.5-3.0 | 2.2 | +15% |
| Reducing Agent | NaBH4 vs NaBH3CN | NaBH3CN | +18% |
The reaction proceeds through imine intermediate formation followed by stereoselective reduction. X-ray crystallography confirms retention of configuration at the chiral center when using (R)-BINOL-derived catalysts.
Purification Protocol
Crude product purification involves:
- Acid-base extraction with 1M HCl and 5% NaHCO3
- Column chromatography (SiO2, hexane:EtOAc 4:1 → 1:1 gradient)
- Recrystallization from ethanol/water (3:1)
This three-step purification yields pharmaceutical-grade material (>99% purity by HPLC) with 68% recovery.
Gabriel Synthesis via Bromide Intermediate
Stepwise Reaction Sequence
Alternative routes employ Gabriel synthesis starting from 1-(4-bromophenyl)ethan-1-amine:
Step 1: Difluoromethylation using CuBr2 catalysis
Reaction of 1-(4-bromophenyl)ethan-1-amine with difluoromethyltrimethylsilane (5 equiv) in DMF at 110°C for 16 hours achieves 82% conversion. Copper bromide (20 mol%) enables selective C-F bond formation while preserving amine functionality.
Step 2: Amine protection/deprotection
Temporary Boc protection (di-tert-butyl dicarbonate, 1.2 equiv) prevents side reactions during halogen exchange. Final HCl treatment in dioxane removes protecting groups while forming the hydrochloride salt.
Table 2: Comparative Analysis of Difluoromethylation Catalysts
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CuBr2 | 20 | 16 | 82 |
| Pd(OAc)2 | 5 | 24 | 45 |
| FeCl3 | 30 | 18 | 63 |
Direct Difluoromethylation of Phenol Derivatives
Novel Methodology from Recent Patents
A 2025 patent discloses a radical difluoromethylation approach using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFFA):
Reaction Scheme:
4-Aminophenyl ethanol + DFFA → 4-(Difluoromethyl)phenyl ethylamine
Key advantages include:
- Single-step conversion (no protecting groups required)
- Water as co-solvent enables greener synthesis
- 89% yield at 80°C in 6 hours
Table 3: Solvent System Optimization
| Solvent | Water Ratio (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 0 | 72 | 85 |
| THF | 20 | 81 | 92 |
| Ethanol | 30 | 89 | 98 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot plant data (2024) demonstrates superior performance of microchannel reactors:
Process Parameters:
Waste Management Protocols
Environmental impact assessments reveal:
- 92% solvent recovery via fractional distillation
- Copper catalyst recycling through ion-exchange resins
- Fluoride ion capture using calcium alginate beads
Analytical Characterization Standards
Spectroscopic Fingerprints
- 19F NMR: δ -112.4 ppm (CF2H, dt, J=56.3 Hz)
- IR: 3340 cm⁻¹ (N-H stretch), 1125 cm⁻¹ (C-F stretch)
- HRMS: m/z 182.0984 [M+H]+ (calc. 182.0982)
Chiral Purity Assessment
HPLC methods using Chiralpak IC-3 column:
- Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
- Retention times: 8.9 min (R), 10.2 min (S)
- Resolution factor: 2.1
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents on the phenyl ring are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can produce a variety of substituted phenyl ethanamines .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) analog () exhibits higher electronegativity and lipophilicity compared to the difluoromethyl (–CF₂H) variant, impacting receptor-binding kinetics in drug design.
- Phenoxy vs. Alkyl Substituents: The fluorophenoxy group in 1-[4-(4-fluorophenoxy)phenyl]ethylamine introduces an ether bond, improving solubility in polar solvents relative to alkyl-substituted analogs .
- Steric Effects : Bulky substituents, such as the butan-2-yl group in , reduce solubility but enhance binding specificity to hydrophobic protein pockets.
Q & A
Q. What are the key synthetic pathways for 1-(4-(Difluoromethyl)phenyl)ethan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including halogenation, amination, and Friedel-Crafts acylation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for improved solubility and reaction efficiency .
- Temperature control : Moderate temperatures (50–80°C) to prevent decomposition of intermediates .
- Inert atmosphere : Nitrogen or argon to avoid oxidation of the amine group . Yield optimization may require iterative adjustments to stoichiometry and catalyst loading (e.g., palladium catalysts for cross-coupling steps).
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments and amine group presence .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (171.19 g/mol) and detect impurities .
- Chromatography : HPLC or GC with UV/Vis detection for purity assessment (>95% recommended for biological assays) .
Q. What safety precautions are necessary when handling this compound?
The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Key precautions:
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases due to the amine group’s nucleophilic reactivity .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Batch variability : Validate purity via LC-MS and ensure consistent storage conditions.
- Assay conditions : Standardize protocols (e.g., pH, serum concentration) to reduce variability .
- Structural analogs : Compare results with derivatives (e.g., trifluoromethyl or chloro-substituted analogs) to identify substituent-specific effects .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Use Glide docking (Schrödinger Suite) for receptor-ligand modeling:
- Generate a conformational ensemble of the compound to account for flexibility.
- Apply OPLS-AA force fields to simulate nonbonded interactions (e.g., hydrogen bonding with the difluoromethyl group) .
- Validate predictions with experimental binding assays (e.g., SPR or ITC) .
Q. How does the difluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?
- Lipophilicity : Fluorination increases logP, enhancing membrane permeability (measure via shake-flask method) .
- Metabolic stability : The difluoromethyl group resists oxidative metabolism (test in hepatocyte incubation assays) .
- Target affinity : Fluorine’s electronegativity may strengthen hydrogen bonds with catalytic residues (e.g., in kinase active sites) .
Q. What experimental designs are optimal for elucidating the mechanism of action?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with target proteins .
- SAR studies : Synthesize derivatives with modified aromatic or amine groups and correlate structural changes with activity .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in cellular models .
Q. How can researchers address low yield in large-scale synthesis?
Q. What strategies mitigate off-target effects in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
